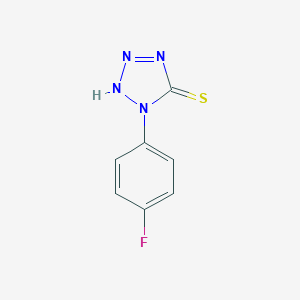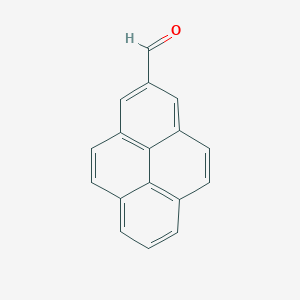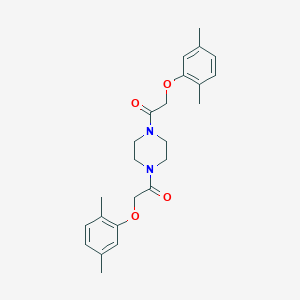
Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-, also known as DPP-4 inhibitor, is a chemical compound used in scientific research to study its effects on the body and its potential use in treating diseases such as diabetes.
Mecanismo De Acción
The mechanism of action of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- involves its inhibition of the enzyme Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-. Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- is responsible for breaking down incretin hormones, which are important in regulating blood glucose levels. By inhibiting Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-, Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- increases the levels of incretin hormones, which can help to improve glucose control in patients with diabetes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- are primarily related to its inhibition of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- and its effects on incretin hormones. By increasing the levels of incretin hormones, Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- can improve glucose control in patients with diabetes. It has also been shown to have beneficial effects on lipid metabolism and cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- in lab experiments is its specificity for Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- inhibition. This allows researchers to study the effects of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- inhibition on glucose control and other physiological processes. One limitation is that it may not accurately reflect the effects of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- inhibition in humans, as animal models may not fully represent human physiology.
Direcciones Futuras
For research on Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- include studying its effects on other physiological processes beyond glucose control, such as lipid metabolism and cardiovascular function. Additionally, researchers may investigate its potential use in treating other diseases beyond diabetes, such as obesity and metabolic syndrome. Further studies may also explore the safety and efficacy of long-term use of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- in humans.
Métodos De Síntesis
Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- can be synthesized through a multistep synthesis process. The first step involves the reaction of 2,5-dimethylphenol with acetic anhydride to form 2,5-dimethylacetophenone. The second step involves the reaction of 2,5-dimethylacetophenone with piperazine in the presence of a base to form the final product, Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-.
Aplicaciones Científicas De Investigación
Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- is primarily used in scientific research to study its effects on the body and its potential use in treating diseases such as diabetes. It is a Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- inhibitor, which means it inhibits the enzyme dipeptidyl peptidase-4 (Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-) that breaks down incretin hormones. Incretin hormones are responsible for stimulating insulin secretion and reducing glucagon secretion, which helps to regulate blood glucose levels. By inhibiting Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-, Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- increases the levels of incretin hormones, which can help to improve glucose control in patients with diabetes.
Propiedades
Número CAS |
143189-97-3 |
|---|---|
Nombre del producto |
Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- |
Fórmula molecular |
C24H30N2O4 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
2-(2,5-dimethylphenoxy)-1-[4-[2-(2,5-dimethylphenoxy)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H30N2O4/c1-17-5-7-19(3)21(13-17)29-15-23(27)25-9-11-26(12-10-25)24(28)16-30-22-14-18(2)6-8-20(22)4/h5-8,13-14H,9-12,15-16H2,1-4H3 |
Clave InChI |
QTGLOUGYULTZMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCN(CC2)C(=O)COC3=C(C=CC(=C3)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCN(CC2)C(=O)COC3=C(C=CC(=C3)C)C |
Otros números CAS |
143189-97-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



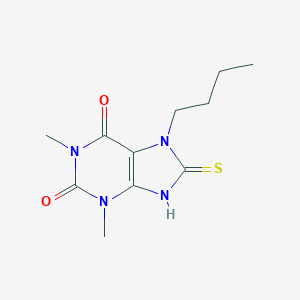

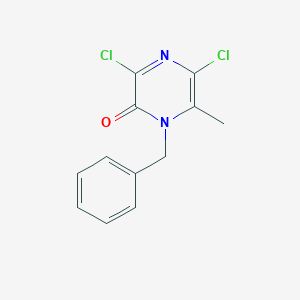
![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)
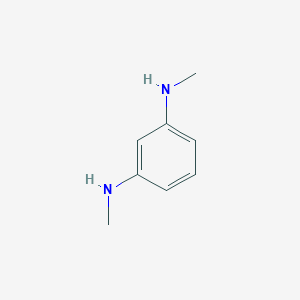
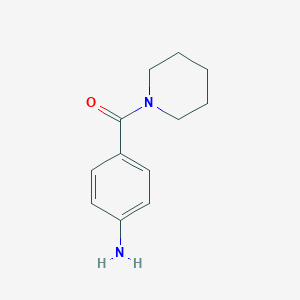
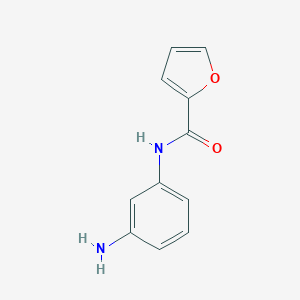
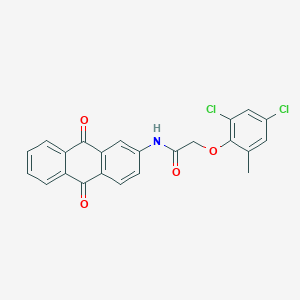
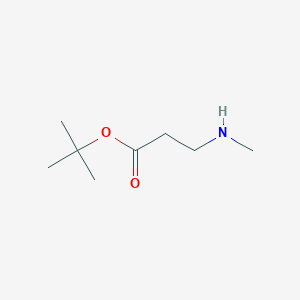
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)
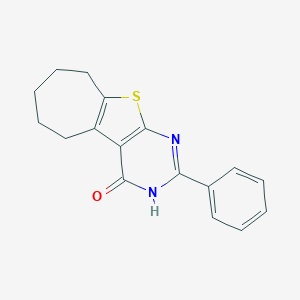
methanone](/img/structure/B185366.png)
